Mepirapim hydrochloride is a synthetic cannabinoid that has garnered attention for its unique pharmacological properties and potential therapeutic applications. Classified as an indole-based cannabinoid, it is structurally related to other synthetic cannabinoids but possesses distinctive features that influence its interaction with cannabinoid receptors. The compound is primarily utilized in scientific research to explore its effects on the central nervous system and its potential for therapeutic use.
Mepirapim hydrochloride is synthesized through a series of chemical reactions involving indole-based cannabinoids, often utilizing organic solvents and catalysts to facilitate the formation of the desired product. Industrial production typically involves automated reactors and stringent quality control measures to ensure high purity and consistency, which are crucial for both research and potential therapeutic applications.
Mepirapim hydrochloride falls under the category of synthetic cannabinoids, specifically indole derivatives. Its classification is significant in understanding its mechanism of action and potential effects on biological systems. The compound's IUPAC name is (4-methylpiperazin-1-yl)-(1-pentylindol-3-yl)methanone; hydrochloride, with a molecular formula of C19H28ClN3O and a molecular weight of 349.9 g/mol.
The synthesis of Mepirapim hydrochloride involves several key steps, typically conducted under inert atmospheres such as nitrogen or argon to prevent unwanted reactions. A common synthetic route includes the reaction of indole derivatives with various amines in the presence of coupling agents, followed by purification processes such as flash chromatography.
The molecular structure of Mepirapim hydrochloride is characterized by an indole ring fused with a piperazine moiety. The presence of a pentyl group enhances its lipophilicity, which is critical for its interaction with cannabinoid receptors.
Mepirapim hydrochloride can undergo various chemical reactions, including:
Mepirapim hydrochloride exerts its pharmacological effects primarily through interaction with cannabinoid receptors in the brain, particularly cannabinoid receptor one. This interaction leads to a decrease in gamma-aminobutyric acid (GABA) signaling while increasing dopaminergic signaling within the brain's reward circuitry. This mechanism suggests potential implications for addiction and neurological disorders .
The compound's stability and solubility characteristics are crucial for its application in biological studies and potential therapeutic contexts .
Mepirapim hydrochloride has several scientific applications:
Mepirapim hydrochloride functions as a synthetic cannabinoid agonist primarily targeting cannabinoid receptor type 1. Despite initial assumptions of low affinity due to structural differences from classical cannabinoids like JWH-018, empirical evidence confirms its significant pharmacological activity at cannabinoid receptor type 1. Studies utilizing conditioned place preference and intravenous self-administration paradigms in rodents demonstrate that Mepirapim hydrochloride induces reinforcing behaviors characteristic of cannabinoid receptor type 1 activation. Crucially, Mepirapim hydrochloride administration induces the classic cannabinoid tetrad in mice—comprising hypomotility, hypothermia, catalepsy, and analgesia—providing definitive evidence of cannabinoid receptor type 1-mediated signaling [1] [2] [6]. Mechanistically, Mepirapim hydrochloride binding to cannabinoid receptor type 1, a Gi/o-coupled receptor, inhibits adenylate cyclase activity, reduces intracellular cyclic adenosine monophosphate levels, and modulates mitogen-activated protein kinase pathways. This signaling cascade ultimately influences neuronal excitability and neurotransmitter release within reward circuits [4] [6].
Mepirapim hydrochloride exerts profound effects on the mesocorticolimbic dopamine system, a critical neural substrate for reward processing and addiction. In vivo microdialysis studies in rats reveal that Mepirapim hydrochloride administration induces a dose-dependent surge in extracellular dopamine concentrations within the nucleus accumbens shell, a key terminal region of the mesolimbic pathway originating from the ventral tegmental area. This dopaminergic activation correlates directly with observed addiction-related behaviors [1] [6]. Specifically, Mepirapim hydrochloride-treated rodents exhibit robust maintenance of intravenous self-administration and significant development of conditioned place preference at doses of 0.003–0.03 mg/kg/infusion and 1 mg/kg, respectively. These behaviors are pharmacodynamic indicators of the drug's reinforcing and rewarding properties mediated through dopamine release in the nucleus accumbens [1] [2] [6]. Furthermore, increased dopamine metabolites (3,4-dihydroxyphenylacetic acid and homovanillic acid) confirm enhanced dopamine turnover following Mepirapim hydrochloride exposure [1] [6].
Table 1: Dopaminergic and Behavioral Effects of Mepirapim Hydrochloride in Rodent Models
| Dose | Test | Key Finding | Proposed Mechanism |
|---|---|---|---|
| 0.003-0.03 mg/kg/infusion | Intravenous Self-Administration | ↑ Active lever presses & infusions vs. vehicle | Dopamine release in NAc reinforcing drug-seeking |
| 0.3-1 mg/kg | Conditioned Place Preference | ↑ Time spent in drug-paired chamber | Associative learning via NAc dopamine signaling |
| 1-3 mg/kg | In Vivo Microdialysis | ↑ Extracellular dopamine & metabolites (DOPAC, HVA) in NAc | Direct or indirect VTA dopamine neuron activation |
| 0.01-0.03 mg/kg/infusion | Lever Press Differentiation | ↑ Inactive lever presses (impulsive behavior) | Dysregulated corticostriatal control |
A pivotal mechanism underlying Mepirapim hydrochloride's enhancement of dopaminergic activity involves the suppression of gamma-aminobutyric acid ergic signaling within the ventral tegmental area. Cannabinoid receptor type 1 receptors are densely expressed on gamma-aminobutyric acid ergic interneurons in the ventral tegmental area. Mepirapim hydrochloride binding to these receptors inhibits gamma-aminobutyric acid release, thereby disinhibiting dopaminergic projection neurons [1] [6]. This reduction in gamma-aminobutyric acid ergic tone removes the intrinsic brake on dopamine neurons, leading to their increased firing and subsequent dopamine release in the nucleus accumbens—a process confirmed through neurochemical analyses showing decreased gamma-aminobutyric acid signaling concurrent with increased dopamine levels following Mepirapim hydrochloride administration [1] [6] [8]. This mechanistic cascade represents a neurochemical maladaptation within the brain's reward circuitry, wherein disrupted inhibitory control facilitates addictive behaviors [1] [2] [6]. The precise molecular interplay involves cannabinoid receptor type 1-mediated inhibition of voltage-gated calcium channels and activation of inwardly rectifying potassium channels on gamma-aminobutyric acid ergic terminals, thereby reducing vesicular gamma-aminobutyric acid release [8] .
Emerging research indicates that Mepirapim hydrochloride and its structural analogues exhibit significant activity beyond the canonical cannabinoid receptors. Notably, Mepirapim hydrochloride functions as a potent inhibitor of T-type voltage-gated calcium channels (Cav3.1, Cav3.2, Cav3.3), which regulate neuronal excitability and rhythmic activity in thalamocortical circuits [3] [10]. Fluorometric calcium flux assays and whole-cell patch-clamp electrophysiology demonstrate that Mepirapim hydrochloride derivatives (e.g., SB2193) inhibit Cav3 channels at low micromolar concentrations. This inhibition occurs with minimal activity at cannabinoid receptor type 1, suggesting a distinct binding site [3]. In silico docking studies further support direct interaction with the Cav3.1 voltage-sensing domain [3]. While this Cav3 inhibition confers potential anticonvulsant properties in certain seizure models (e.g., acute protection against 6 Hz-induced seizures), it paradoxically increases spike-and-wave discharges in models of absence epilepsy (Genetic Absence Epilepsy Rats from Strasbourg), indicating complex neuromodulatory effects [3]. Additionally, Mepirapim hydrochloride may interact with other off-target receptors common to synthetic cannabinoids, such as G protein-coupled receptor 55 or opioid receptors, although empirical data specific to Mepirapim hydrochloride for these targets remains limited .
Table 2: T-Type Calcium Channel Inhibition by Mepirapim Analogues
| Parameter | Finding | Experimental Method | Significance |
|---|---|---|---|
| Target Channels | Cav3.1, Cav3.2, Cav3.3 | Fluorometric Ca²⁺ flux assay | Pan-Cav3 inhibitor |
| Potency (SB2193) | IC₅₀ values in low μM range | Whole-cell patch-clamp electrophysiology | Physiologically relevant inhibition |
| Cannabinoid receptor type 1 Activity | Negligible binding | Competitive binding/functional assays | Cav3 effect independent of cannabinoid receptor type 1 |
| Structural Basis | Interaction with voltage-sensing domain | In silico docking to Cav3.1 cryo-EM structure | Defined molecular interaction |
| Functional Consequence | Altered seizure susceptibility in rodent models | In vivo seizure models (6Hz, Genetic Absence Epilepsy Rats from Strasbourg) | Context-dependent pro/anti-convulsant effects |
CAS No.: 4390-05-0
CAS No.: 10477-99-3
CAS No.: 22642-82-6
CAS No.: 463-82-1